molecular formula C11H12F3NO2 B1629076 N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 346672-98-8

N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1629076
M. Wt: 247.21 g/mol
InChI Key: CYMUETWUGMNGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H12F3NO2 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

346672-98-8

Product Name

N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H12F3NO2/c1-15(17-2)10(16)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7H2,1-2H3

InChI Key

CYMUETWUGMNGIO-UHFFFAOYSA-N

SMILES

CN(C(=O)CC1=CC(=CC=C1)C(F)(F)F)OC

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.577 g, 16.2 mmol) in DMF (25 mL) and CH2Cl2 (25 mL) at 0° C. was added triethylamine (2.25 mL). After stirring for 5 minutes, 3-trifluoromethylphenyl acetic acid (3.0 g, 14.7 mmol), HOBT (3.177 g, 23.5 mmol), and EDC (3.10 g, 16.2 mmol) were added. The reaction mixture was stirred at room temperature for 18 h and was concentrated in vacuo. The residue was diluted with EtOAc and the organic solution was washed consecutively with 1N NaOH (2 times), water, and brine. The organic solution was dried (MgSO4), filtered and concentrated in vacuo. Medium pressure chromatography (20% EtOAc in hexanes to 50% EtOAc in hexanes) provided N-methoxy-N-methyl-2-(3-trifluoromethyl-phenyl)-acetamide.
Quantity
1.577 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.177 g
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.577 g, 16.2 mmol) in DMF (25 mL) and CH2Cl2 (25 mL) at 0° C. was added triethylamine (2.25 mL). After stirring for 5 minutes, 3-trifluoromethylphenyl acetic acid (3.0 g, 14.7 mmol), HOBT (3.177 g, 23.5 mmol), and DEC (2-diethylaminoethyl chloride hydrochloride, 3.10 g, 16.2 mmol) were added. The reaction mixture was stirred at room temperature for 18 h and was concentrated in vacuo. The residue was diluted with EtOAc and the organic solution was washed consecutively with 1N NaOH (2 times), water, and brine. The organic solution was dried (MgSO4), filtered and concentrated in vacuo. Medium pressure chromatography (20% EtOAc in hexanes to 50% EtOAc in hexanes) provided N-methoxy-N-methyl-2-(3-trifluoromethyl-phenyl)-acetamide.
Quantity
1.577 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.177 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-(trifluoromethyl)phenylacetic acid (1.00 g, TCI) in DMF (15 ml) was added with WSC HCl (1.28 g, KOKUSAN), HOBT (794 mg, KOKUSAN), and DIEA (1.02 ml, ALD), and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was added with a solution of N,O-dimethylhydroxylamine hydrochloride (956 mg, WAKO) in DMF (5 ml) added with DIEA (1.74 ml) and stirred for 20 minutes at room temperature beforehand, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was added with ethyl acetate (150 ml), successively washed with 1 N aqueous hydrochloric acid, purified water, saturated aqueous sodium hydrogencarbonate, and saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain the title compound (Intermediate pa-01, 893 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
794 mg
Type
reactant
Reaction Step One
Name
Quantity
1.02 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
956 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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